1-[4-(Diethylamino)phenyl]-2-butanol
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Description
1-[4-(Diethylamino)phenyl]-2-butanol is a useful research compound. Its molecular formula is C14H23NO and its molecular weight is 221.34 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-[4-(Diethylamino)phenyl]-2-butanol involves the reduction of 4-(Diethylamino)acetophenone using sodium borohydride followed by the addition of a butyl Grignard reagent.
Starting Materials
4-(Diethylamino)acetophenone, Sodium borohydride, Butylmagnesium bromide, Diethyl ether, Methanol, Hydrochloric acid, Sodium hydroxide, Wate
Reaction
Dissolve 4-(Diethylamino)acetophenone in diethyl ether, Add sodium borohydride to the solution and stir for 1 hour at room temperature, Add hydrochloric acid dropwise to the reaction mixture to adjust the pH to 2, Extract the product with diethyl ether and wash with water, Dry the organic layer with anhydrous sodium sulfate, Concentrate the solution under reduced pressure to obtain 1-(4-(Diethylamino)phenyl)ethanol, Dissolve 1-(4-(Diethylamino)phenyl)ethanol in diethyl ether, Add butylmagnesium bromide to the solution and stir for 2 hours at room temperature, Add methanol to the reaction mixture to quench the excess Grignard reagent, Add hydrochloric acid dropwise to the reaction mixture to adjust the pH to 2, Extract the product with diethyl ether and wash with water, Dry the organic layer with anhydrous sodium sulfate, Concentrate the solution under reduced pressure to obtain 1-[4-(Diethylamino)phenyl]-2-butanol
properties
IUPAC Name |
1-[4-(diethylamino)phenyl]butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-14(16)11-12-7-9-13(10-8-12)15(5-2)6-3/h7-10,14,16H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTARWNNUMSUSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)N(CC)CC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Diethylamino)phenyl]-2-butanol |
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